molecular formula C29H31ClN2O B194861 4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide CAS No. 61299-42-1

4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide

Cat. No. B194861
CAS RN: 61299-42-1
M. Wt: 459 g/mol
InChI Key: UUHAGHSPKICYQY-UHFFFAOYSA-N
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Description

Dehydro Loperamide is a Loperamide impurity.

Scientific Research Applications

Structural Analysis and Redetermination

  • The structure of a similar compound, loperamide monohydrate, has been redetermined to provide higher precision than previous studies. This includes the H-atom coordinates, revealing a piperidin-1-yl ring in a distorted chair conformation, which is significant for understanding the chemical behavior and potential applications of related compounds (Jasinski et al., 2012).

Synthesis and Chemical Properties

  • Research on the synthesis of similar compounds, such as various 1,4-dihydropyridines, has shown a range of potential applications in pharmaceuticals and materials science. These compounds often display interesting chemical and physical properties, leading to their use in various applications (Trivedi et al., 2011).

Application in Antitubercular Therapy

  • Some N-aryl-1,4-dihydropyridines have demonstrated significant antitubercular activity. This suggests potential therapeutic applications for related compounds in treating tuberculosis, a major global health issue (Trivedi et al., 2011).

Herbicidal Applications

  • Derivatives of the compound have shown promising herbicidal activities against a variety of weeds, suggesting their potential use in agricultural applications (Duan et al., 2010).

Antihypertensive Activity

  • Research on 1,4-dihydropyridine derivatives, which are structurally related, indicates their potential use in treating hypertension. These findings open up possibilities for developing new antihypertensive drugs (Mohammed et al., 2014).

properties

IUPAC Name

4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31ClN2O/c1-31(2)28(33)29(25-9-5-3-6-10-25,26-11-7-4-8-12-26)19-22-32-20-17-24(18-21-32)23-13-15-27(30)16-14-23/h3-17H,18-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHAGHSPKICYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CCN1CCC(=CC1)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210188
Record name 4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide

CAS RN

61299-42-1
Record name Loperamide hydrochloride specified impurity H [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061299421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-(4-CHLOROPHENYL)-3,6-DIHYDROPYRIDIN-1(2H)-YL)-N,N-DIMETHYL-2,2-DIPHENYLBUTANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9HO1M7AY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide
Reactant of Route 2
4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide
Reactant of Route 3
Reactant of Route 3
4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide
Reactant of Route 4
4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide
Reactant of Route 5
Reactant of Route 5
4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide
Reactant of Route 6
Reactant of Route 6
4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide

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